molecular formula C19H16N4S B14119708 (2E)-[2-(2,3-dimethylphenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile

(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile

Cat. No.: B14119708
M. Wt: 332.4 g/mol
InChI Key: XITGAKGGRXGMFG-HAVVHWLPSA-N
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Description

(2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

The synthesis of (2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile typically involves the reaction of 2,3-dimethylphenylhydrazine with 4-phenyl-1,3-thiazol-2-ylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile involves its interaction with specific molecular targets and pathways. For instance, as an antifungal agent, it induces oxidative damage in fungal cells by increasing the levels of reactive oxygen species (ROS). This leads to DNA damage and cellular death in the fungi . The compound’s ability to generate ROS and disrupt cellular processes is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar compounds to (2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile include other thiazole derivatives such as:

Properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

(2E)-N-(2,3-dimethylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H16N4S/c1-13-7-6-10-16(14(13)2)22-23-17(11-20)19-21-18(12-24-19)15-8-4-3-5-9-15/h3-10,12,22H,1-2H3/b23-17+

InChI Key

XITGAKGGRXGMFG-HAVVHWLPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

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